2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide
Overview
Description
2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide is a complex organic compound characterized by the presence of morpholine rings and acetamide groups
Preparation Methods
The synthesis of 2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide typically involves the reaction of morpholine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide can be compared with other similar compounds, such as:
2-(2-morpholin-4-yl-2-oxoethylsulfanyl)-acetic acid: This compound also contains morpholine rings and has similar chemical properties.
2-{1-[2-(morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid: Another compound with morpholine rings, used in similar applications.
The uniqueness of this compound lies in its specific structure and the presence of acetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6/c18-12(15-9-13(19)16-1-5-21-6-2-16)10-23-11-14(20)17-3-7-22-8-4-17/h1-11H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTYAPJDSXDSOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)COCC(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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